![molecular formula C16H12N2O B14583937 2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole CAS No. 61371-45-7](/img/structure/B14583937.png)
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of 4-(2-Phenylethenyl)benzoic acid with hydrazine hydrate in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions can be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-triazole: Contains an additional nitrogen atom in the ring.
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxazole: Contains an oxygen atom but lacks one nitrogen atom.
Uniqueness
2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct chemical and physical properties. Its combination of aromaticity and heterocyclic structure makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61371-45-7 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-[4-(2-phenylethenyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12N2O/c1-2-4-13(5-3-1)6-7-14-8-10-15(11-9-14)16-18-17-12-19-16/h1-12H |
InChI Key |
CCOSJTPXVXZPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


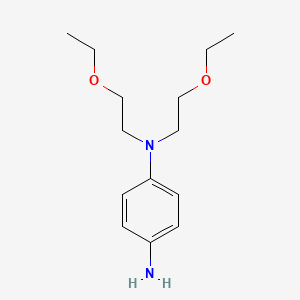


![2-Amino-3-phenyl-2H-imidazo[1,5-a]pyridin-4-ium bromide](/img/structure/B14583901.png)
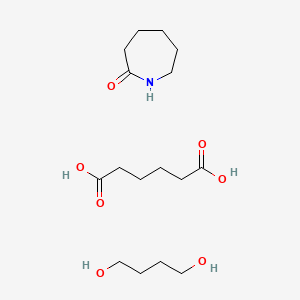
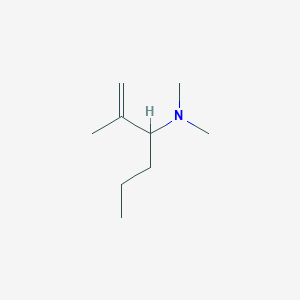
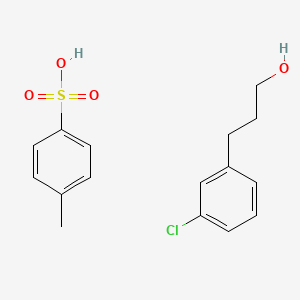

![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
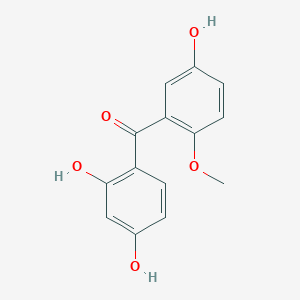
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

